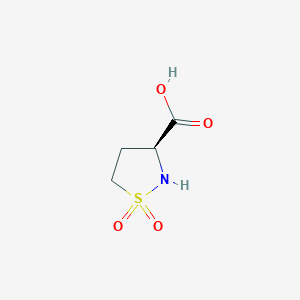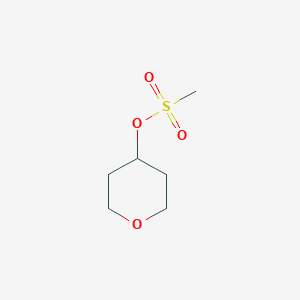
Tetrahydro-2H-pyran-4-yl methanesulfonate
Overview
Description
Tetrahydro-2H-pyran-4-yl methanesulfonate, or THPMS, is a synthetic molecule with a wide range of applications in scientific research. It is a versatile compound that can be used as a reagent or a catalyst in a variety of chemical reactions. THPMS has been used in a variety of scientific research applications, including drug delivery, biochemistry, and physiology.
Scientific Research Applications
Catalytic Applications
Copper Methanesulfonate–Acetic Acid System : Copper methanesulfonate combined with acetic acid shows a synergistic effect in tetrahydropyranylation of alcohols and phenols at room temperature, producing corresponding tetrahydropyranyl ethers efficiently under solvent-free conditions (Wang, Song, Gong, & Jiang, 2007).
Ferrous Methanesulfonate Catalysis : Ferrous methanesulfonate demonstrates effective catalysis in the tetrahydropyranylation of various alcohols and phenols. It offers advantages such as reusability and efficient catalytic activity under solvent-free conditions (Wang, Song, Wan, & Zhao, 2011).
Amine Methanesulfonates as Catalysts : Amine methanesulfonates, particularly triethylenediamine methanesulfonate, are effective catalysts for tetrahydropyranylation of alcohols. These catalysts offer environmental friendliness and high efficiency (Wang, Sun, & Jiang, 2011).
Synthetic Chemistry and Material Science
Synthesis of Pyrans : Research on the synthesis of various pyran derivatives, which are key components in numerous chemical and pharmaceutical compounds, utilizes methanesulfonates. This includes the synthesis of complex pyrans with potential biological activities (Fan, Qu, Zhang, Wang, & Wang, 2009).
High-Temperature Reactions : Methanesulfonates, including tetrahydro-2H-pyran-4-yl methanesulfonate, have been studied for their reactivity and kinetics in high-temperature reactions, providing insights into their thermal stability and decomposition pathways (Álvarez-Aular et al., 2018).
Coordination Chemistry
- Metal Complex Formation : this compound is involved in forming coordination compounds with various metals, contributing to the study of their magnetic, structural, and reactive properties (Shakirova et al., 2011).
Safety and Hazards
Tetrahydro-2H-pyran-4-yl Methanesulfonate is labeled with the GHS07 pictogram . The hazard statements associated with this compound are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
oxan-4-yl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4S/c1-11(7,8)10-6-2-4-9-5-3-6/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSEZHCLWHDZJAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20462944 | |
| Record name | Tetrahydro-2H-pyran-4-yl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20462944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
134419-59-3 | |
| Record name | Tetrahydro-2H-pyran-4-yl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20462944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrahydro-2H-pyran-4-yl methanesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![10-Bromo-5H-dibenzo[a,d][7]annulen-5-one](/img/structure/B134669.png)
![Diphenyl[3-[(tetrahydro-2H-pyran-2-YL)oxy]propyl]phosphine oxide](/img/structure/B134671.png)



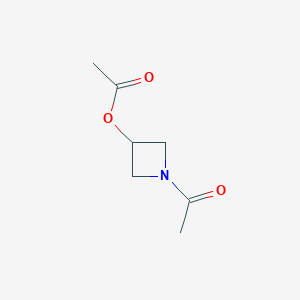
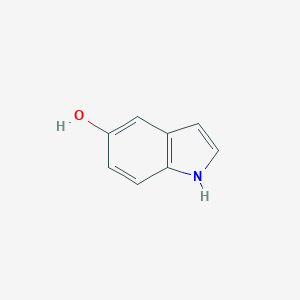
![2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetic Acid](/img/structure/B134681.png)

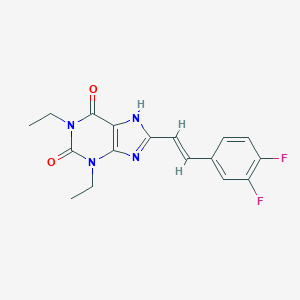
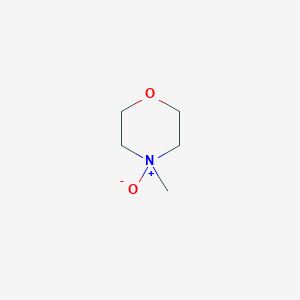
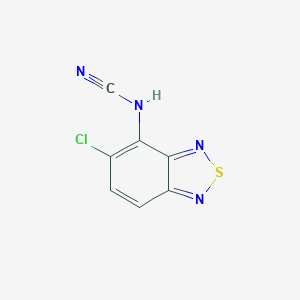
![(3S,4S)-3,4-bis[(3-methoxyphenyl)methyl]oxolan-2-one](/img/structure/B134697.png)
